Androsterone glucuronide

Catalog No.
S565094
CAS No.
1852-43-3
M.F
C25H38O8
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androsterone glucuronide

CAS Number

1852-43-3

Product Name

Androsterone glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

VFUIRAVTUVCQTF-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid, androsterone glucosiduronate, androsterone glucuronide, androsterone glucuronide, (3beta,5alpha)-isomer, androsterone glucuronide, (beta-D)-isomer, androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer, androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer, etiocholanolone glucuronide

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

ADTG as a biomarker

Researchers are investigating the potential of ADTG as a biomarker for various conditions, including:

  • Polycystic ovary syndrome (PCOS): Studies suggest that ADTG levels may be higher in women with PCOS compared to those without the condition. However, the reasons for this difference are not fully understood. )
  • Acne: Some studies have shown that ADTG levels may be elevated in women with acne, particularly those with inflammatory lesions. This suggests that ADTG may play a role in the development of acne. )

Androsterone glucuronide is a significant metabolite of androsterone, a steroid hormone that plays a crucial role in human physiology. It is formed through the process of glucuronidation, where a glucuronic acid molecule is conjugated to androsterone, enhancing its solubility for excretion from the body. The molecular formula of androsterone glucuronide is C25H38O8, with a molar mass of approximately 466.56 g/mol . This compound is primarily found in human and monkey circulation, indicating its importance in the metabolism of androgens.

  • ADT-G itself has weak androgenic activity []. However, researchers use ADT-G levels as an indirect marker of overall androgenic activity at the tissue level []. This helps understand hormonal activity in conditions like polycystic ovary syndrome (PCOS) and hirsutism [].
  • No data is readily available on specific safety concerns regarding ADT-G itself. Research on this compound primarily focuses on its use as a biomarker [].

The formation of androsterone glucuronide occurs via a reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases. The general reaction can be summarized as follows:

Androsterone+Uridine diphosphate glucuronic acidAndrosterone glucuronide+Uridine 5 diphosphate\text{Androsterone}+\text{Uridine diphosphate glucuronic acid}\rightarrow \text{Androsterone glucuronide}+\text{Uridine 5 diphosphate}

This reaction facilitates the detoxification and elimination of androsterone from the body, primarily through urine .

Androsterone glucuronide has been identified as one of the major circulating metabolites of androgens in humans. It reflects the peripheral conversion of adrenal and gonadal precursors into active androgens under various physiological conditions. Notably, it accounts for about 93% of total androgen glucuronide derivatives in women, making it a potential biomarker for assessing androgenic activity, particularly in conditions like acne and hirsutism .

Additionally, while androsterone itself has weak androgenic properties, its glucuronide form may influence biological activity through enterohepatic recirculation after deconjugation in the gut .

The synthesis of androsterone glucuronide can be performed enzymatically using recombinant UDP-glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to androsterone. In laboratory settings, this process can be optimized using various substrates and conditions to enhance yield and specificity .

Androsterone glucuronide has several applications, particularly in clinical biochemistry and endocrinology:

  • Biomarker for Androgen Activity: It serves as an important marker for evaluating androgen levels in clinical settings, especially for diagnosing conditions related to hyperandrogenism.
  • Pharmacokinetic Studies: Understanding its metabolism aids in drug development and understanding drug interactions involving steroid hormones.
  • Research Tool: It is used in studies investigating steroid metabolism and hormonal regulation within various biological systems .

Research indicates that androsterone glucuronide interacts with various transporters involved in hepatic and renal clearance. Specifically, it has been shown to be a substrate for multiple efflux transporters such as MRP2 and MRP3. These interactions are crucial for understanding how this metabolite is processed within the body and its potential effects on androgen levels following deconjugation .

Androsterone glucuronide shares similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaMajor RoleUnique Features
Androstenedione GlucuronideC19H26O4Precursor to testosteroneDirectly involved in testosterone synthesis
Testosterone GlucuronideC22H30O4Active androgen metaboliteMore potent androgenic effects than androsterone
Dihydrotestosterone GlucuronideC21H30O4Potent androgen involved in male characteristicsStronger androgenic activity compared to androsterone
Etiocholanolone GlucuronideC19H30O4Metabolite of testosteroneSimilar structure but different biological activity

Androsterone glucuronide is unique due to its significant presence in human circulation compared to other species and its role as a primary marker for assessing androgenic activity in women .

XLogP3

2.3

Other CAS

3602-09-3

Wikipedia

Androsterone_glucuronide

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]

Dates

Modify: 2024-04-15

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